5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole
Description
5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole is a partially hydrogenated carbazole derivative characterized by a fused tetracyclic structure comprising a benzene ring, a pyrrole ring, and two partially saturated rings. This compound belongs to the carbazole family, a class of N-heterocyclic aromatic compounds with diverse applications in materials science, pharmaceuticals, and organic electronics . Its molecular formula and structural features distinguish it from fully aromatic carbazoles, as the hydrogenation of specific rings reduces aromaticity and enhances conformational flexibility. According to the Biomarker Catalogue, this compound has a molecular weight of 237.3 g/mol and is cataloged under CAS number 237429-32-6, with applications in analytical chemistry as a reference standard .
Properties
IUPAC Name |
6,6a,11,11a-tetrahydro-5H-benzo[a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,14,16-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEMTSNEMKTQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves a palladium-catalyzed coupling where the dihydronaphthalene substrate undergoes cyclization with the aryl iodide. Key steps include:
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Oxidative addition of the o-iodoaniline derivative to Pd(0).
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Alkyne insertion into the Pd–C bond, forming a palladacycle intermediate.
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Reductive elimination to yield the tetrahydrobenzo[a]carbazole framework.
Optimized conditions (120°C, 24 hours) afforded moderate yields (50–65%), with electron-deficient arylsulfonyl groups enhancing reactivity. The use of PEG-400 minimized side reactions, attributed to its high polarity and stabilizing effect on intermediates.
Substrate Scope and Limitations
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Dihydronaphthalenes : Electron-rich derivatives exhibited higher yields due to facilitated palladation.
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Arylsulfonyl Anilines : Bulky substituents on the sulfonyl group reduced yields by steric hindrance.
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Catalyst Loading : Pd(OAc)₂ (5 mol %) with tri(2-furyl)phosphine (TFP) as a ligand proved optimal.
Cyclization of 2-(N-Alkyl Anilino)cyclohexanones
A traditional approach to tetrahydrocarbazoles involves Bischler-type cyclization. A patent by US8604219B2 outlines a scalable method for N-alkyl tetrahydrocarbazoles, adaptable to the parent 5,6,6A,11A-tetrahydro-11H-benzo[a]carbazole.
Synthetic Pathway
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Chlorination : Cyclohexanone is chlorinated to 2-chlorocyclohexanone.
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Amination : Reaction with aniline derivatives forms 2-(N-alkyl anilino)cyclohexanone.
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Cyclization : Refluxing in diphenyl ether induces intramolecular dehydration, yielding the tetrahydrocarbazole core.
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Purification : Acidic workup removes excess aniline, followed by crystallization.
Key Parameters
Adaptability to Benzo[a]Carbazole
Replacing cyclohexanone with tetralone derivatives could extend this method to benzo[a]carbazoles, though literature examples remain sparse.
Multicomponent Reactions via Solid Acid Catalysis
Nguyen et al. developed a one-pot synthesis of benzo[a]carbazoles using 1,3-diketones, primary amines, phenylglyoxal, and malononitrile over a sulfonated carbon catalyst (AC-SO₃H). While the final product is aromatic, the intermediate 3-cyanoacetamide pyrrole suggests potential access to tetrahydro derivatives via controlled reduction.
Reaction Optimization
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Catalyst : AC-SO₃H (4.606 mmol g⁻¹ acidity) provided superior activity vs. homogeneous acids.
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Conditions : 240°C for 2 hours under solvent-free conditions.
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Intermediate Isolation : Halting the reaction post-pyrrole formation and subjecting it to hydrogenation (e.g., H₂/Pd-C) could yield the tetrahydro analogue.
Limitations
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No explicit reports of tetrahydrobenzo[a]carbazole synthesis via this route.
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High temperatures risk over-aromatization, necessitating precise reaction control.
Palladium-Mediated Alkyne Annulation
A Pd-catalyzed annulation strategy by Singh et al. constructs benzo[a]carbazoles from N-tosyl-iodoindoles and internal alkynes. Although designed for aromatic systems, modulating reaction conditions (e.g., lower temperature) might arrest the process at the tetrahydro stage.
Protocol Highlights
Toward Tetrahydro Derivatives
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Hypothetical Pathway : Employing dihydroindole precursors or partial hydrogenation post-annulation.
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Challenges : Competing dehydrogenation under catalytic conditions complicates isolation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Biological Activities
The biological relevance of 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole is primarily attributed to its structural characteristics that allow it to interact with various biological targets. Key applications include:
- Antitumor Activity : Compounds derived from carbazole structures, including 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole, have been extensively studied for their anticancer properties. Research indicates that these derivatives exhibit significant cytotoxic activity against various cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma) with IC50 values often in the nanomolar range .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies have demonstrated that carbazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, functionalized carbazoles at specific positions have displayed enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Some derivatives of this compound have been evaluated for their neuroprotective properties. These studies suggest potential benefits in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory responses and oxidative stress .
Synthetic Methodologies
The synthesis of 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole has been developed through various innovative approaches:
- One-Pot Synthesis : Recent methodologies have focused on efficient one-pot reactions that minimize the number of steps required for synthesis while maximizing yield. For example, a method involving trifluoroacetic acid has been reported to facilitate the formation of carbazole derivatives with good yields and short reaction times .
- Metal-Free Protocols : Advances in green chemistry have led to the development of metal-free synthesis protocols that reduce environmental impact and enhance safety during the synthesis of carbazole derivatives .
Case Studies
Several case studies highlight the efficacy of 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole in various applications:
Mechanism of Action
The mechanism of action of 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole and related carbazole derivatives:
Thermal Stability and Maturity Dependence
Thermal maturity significantly impacts carbazole distributions in natural systems. For instance, 11H-Benzo[a]carbazole is abundant in coal source rocks during the mature stage (Ro ≈ 1.0–2.5%) but becomes undetectable at over-mature stages (Ro > 2.5%) due to thermal degradation .
Pharmacological and Toxicological Profiles
- Toxicity : Carbazole derivatives like compound 22 (from ) exhibit higher toxicity (LD₅₀ < 50 mg/kg, intraperitoneal) compared to 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole , which lacks acute toxicity data but is structurally less reactive due to reduced aromaticity .
- Bioactivity : Indolo[3,2-b]carbazole derivatives demonstrate superior hole-transport properties in OLEDs, whereas hydrogenated carbazoles are less explored in electronics but show promise in drug delivery due to improved solubility .
Optoelectronic Properties
- Aromatic carbazoles (e.g., 11H-Benzo[a]carbazole) exhibit strong fluorescence and high charge-carrier mobility, making them ideal for photovoltaic cells .
- Hydrogenated carbazoles : Partial saturation reduces π-conjugation, lowering optical absorption coefficients (e.g., ~300 nm in UV-Vis spectra) compared to fully aromatic analogues (~350 nm) .
Biological Activity
5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole is a compound belonging to the carbazole family, which has gained attention due to its diverse biological activities, particularly in cancer therapy. This article explores its biological properties, including anti-cancer effects, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole is characterized by a fused ring structure that contributes to its biological activity. The compound's molecular formula is C15H15N, and it features a nitrogen atom within its aromatic system, which may influence its interaction with biological targets.
Anti-Cancer Activity
Numerous studies have investigated the anti-cancer potential of carbazole derivatives, including 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole. The following table summarizes key findings related to its anti-cancer activity against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung carcinoma) | 2.5 | Induction of apoptosis and cell cycle arrest |
| HCT116 (Colon carcinoma) | 12 | Inhibition of tubulin polymerization |
| MCF-7 (Breast carcinoma) | 14 | Disruption of microtubule assembly |
| HepG2 (Liver carcinoma) | 12 | Telomerase inhibition |
The compound has shown varying degrees of cytotoxicity across different cancer cell lines. For instance, in a study by Çiftiçi et al., derivatives of carbazole were synthesized and tested for anti-cancer activity; some exhibited significant cytotoxic effects with IC50 values as low as 2.5 nM against the Calu1 lung carcinoma cell line .
The mechanisms underlying the anti-cancer effects of 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Microtubule Disruption : Similar to taxanes and vinca alkaloids, it interferes with microtubule dynamics, which is crucial for mitosis.
- Telomerase Inhibition : Some derivatives have been shown to inhibit telomerase activity, an enzyme often upregulated in cancer cells .
Case Studies
Several case studies highlight the efficacy of carbazole derivatives in clinical settings:
- Study on Lung Cancer : A derivative exhibited an IC50 of 2.5 nM against A549 cells and demonstrated significant tumor reduction in xenograft models.
- Breast Cancer Research : In vitro studies indicated that compounds derived from 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole inhibited MCF-7 cell proliferation with an IC50 value of 14 µM.
Additional Biological Activities
Beyond anti-cancer properties, carbazole derivatives have shown potential in other areas:
- Antimicrobial Activity : Compounds have displayed significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Properties : Some studies suggest that these compounds may also possess anti-inflammatory effects through modulation of pro-inflammatory cytokines .
Q & A
Q. What are the standard synthetic routes for 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via:
- Condensation Reactions : Reacting substituted benzaldehydes with triazole derivatives in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours, 0.001 mol scale) .
- Borsche-Drechsel Cyclization : Acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to form tetrahydrocarbazole derivatives. Optimal yields require controlled temperature (80–100°C) and strong acids like H2SO4 or polyphosphoric acid .
Key Variables :
| Parameter | Impact on Yield |
|---|---|
| Catalyst (e.g., glacial acetic acid) | Accelerates imine formation; excess may degrade intermediates |
| Reaction Time | Prolonged reflux (>6 hours) risks side reactions (e.g., oxidation) |
| Solvent Polarity | Ethanol favors solubility of intermediates; non-polar solvents reduce byproducts |
Q. What purification and analytical techniques are recommended for isolating 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Exposure Mitigation : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .
- Ventilation : Use fume hoods to prevent inhalation of vapors. Negative-pressure respirators with organic vapor cartridges are recommended for large-scale synthesis .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for functionalized tetrahydrocarbazole derivatives?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric organocatalysts (e.g., L-proline derivatives) during cyclization to induce enantioselectivity. For example, (S)-BINOL-phosphoric acid catalysts achieve >90% ee in some tetrahydrocarbazole systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing diastereomeric excess.
Q. What methodologies are used to assess the biological activity of this compound?
Methodological Answer:
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to evaluate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Adjust substituents (e.g., halogenation) to reduce metabolic clearance .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like molar refractivity and HOMO/LUMO energies to predict bioactivity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?
Methodological Answer:
- Multi-Technique Validation : Cross-validate <sup>1</sup>H/<sup>13</sup>C NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) with X-ray crystallography data. Discrepancies may arise from dynamic effects in solution vs. solid-state structures .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (B3LYP/6-31G*) simulations to identify conformational artifacts .
Q. What strategies improve the scalability of the Borsche-Drechsel cyclization for industrial research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
